Cas no 16325-22-7 (7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel-)

7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel- structure
16325-22-7 structure
Product Name:7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel-
CAS No:16325-22-7
MF:C7H12O
MW:112.169582366943
CID:188439
PubChem ID:140055
Update Time:2025-04-19

7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel-
    • 16325-22-7
    • 16325-23-8
    • SCHEMBL255533
    • DTXSID90936804
    • YSPMLGNTRGMJLE-UHFFFAOYSA-N
    • endo-2-Methyl-7-oxabi-cyclo[2.2.1]heptane
    • exo-2-Methyl-7-oxabi-cyclo(2.2.1)heptane
    • endo-2-Methyl-7-oxabicyclo(2.2.1)heptane
    • exo-2-Methyl-7-oxabi-cyclo[2.2.1]heptane
    • exo-2-methyl-7-oxabicyclo[2.2.1]heptane
    • 2-Methyl-7-oxabicyclo[2.2.1]heptane
    • Inchi: 1S/C7H12O/c1-5-4-6-2-3-7(5)8-6/h5-7H,2-4H2,1H3
    • InChI Key: YSPMLGNTRGMJLE-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C)C2

Computed Properties

  • Exact Mass: 112.089
  • Monoisotopic Mass: 112.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Exact Mass: 112.089
  • XLogP3: 1.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.964
  • Boiling Point: 141.2°Cat760mmHg
  • Flash Point: 26.7°C
  • Refractive Index: 1.463

7-Oxabicyclo[2.2.1]heptane,2-methyl-, (1R,2R,4S)-rel- Related Literature

  • 1. 712. Heats of combustion and molecular structure. Part IX. Bicyclo[2,2,1]heptane, 7-oxabicyclo[2,2,1]heptane, and exo- and endo-2-methyl-7-oxabicyclo[2,2,1]heptane
    A. F. Bedford,A. E. Beezer,C. T. Mortimer,H. D. Springall J. Chem. Soc. 1963 3823
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